molecular formula C11H12ClN3 B3024541 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 866472-29-9

1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B3024541
CAS No.: 866472-29-9
M. Wt: 221.68 g/mol
InChI Key: RQSIXJBWUWRVKB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 3-chloro-4-methylphenyl group and a methyl group

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylhydrazine and ethyl acetoacetate.

    Cyclization Reaction: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Substitution Reaction: The resulting pyrazole derivative undergoes further substitution reactions to introduce the 3-chloro-4-methylphenyl group and the methyl group at the appropriate positions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-3-4-9(6-10(7)12)15-11(13)5-8(2)14-15/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSIXJBWUWRVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359059
Record name 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-29-9
Record name 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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